
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol
Overview
Description
Heronapyrrole B is a farnesylated 2-nitropyrrole compound isolated from a Streptomyces species. It has a molecular formula of C19H32N2O6 and a molecular weight of 384.47 g/mol . This compound is notable for its antibiotic properties, particularly its ability to inhibit the growth of Staphylococcus aureus and Bacillus subtilis .
Mechanism of Action
Target of Action
Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces . It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 μM, respectively) but not Gram-negative P. aeruginosa or E. coli . Therefore, its primary targets are likely proteins or processes unique to Gram-positive bacteria.
Mode of Action
It is known that the compound is produced by streptomyces in response to a bacteriostatic aspergillus metabolite . This metabolite stimulates the Streptomyces to produce nitric oxide (NO), which in turn mediates transcriptional activation of a silent biosynthetic gene cluster (BGC) for fungistatic heronapyrrole B .
Biochemical Pathways
The compound’s production is linked to the activation of a silent bgc in streptomyces . This suggests that Heronapyrrole B may interfere with the normal functioning of certain biosynthetic pathways in target organisms, leading to their inhibition.
Result of Action
Heronapyrrole B exhibits antibacterial activity, particularly against Gram-positive bacteria
Action Environment
Heronapyrrole B was isolated from a marine-derived Streptomyces found on the Australian Barrier Reef . The production of this compound is thought to be part of an “inter-kingdom beach warfare” between a Streptomyces sp. and Aspergillus sp. co-isolated from shallow water beach sand . This suggests that environmental factors, such as the presence of competing organisms and the specific conditions of the marine environment, may influence the production and action of Heronapyrrole B.
Preparation Methods
The synthesis of Heronapyrrole B involves several key steps, including the Stille sp3–sp2 cross-coupling reaction. This method allows for the installation of the key C7,8 olefin with complete regiochemical control . Another significant step in the synthesis is the Hunsdiecker-type decarboxylative halogenation, which provides access to the complex vinyl stannane coupling partners required for the formation of the natural product
Chemical Reactions Analysis
Heronapyrrole B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce nitro groups to amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that nitropyrrole derivatives exhibit significant anticancer properties. The nitro group in Heronapyrrole B is believed to enhance the compound's ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and migration .
2. Antimicrobial Properties
Heronapyrrole B has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes effectively. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
3. Drug Delivery Systems
Due to its unique chemical structure and properties, Heronapyrrole B can be utilized in drug delivery systems. Its ability to form complexes with other drugs may enhance the solubility and bioavailability of poorly soluble pharmaceuticals .
Agricultural Applications
1. Pesticide Development
The compound's biological activity suggests potential use in developing novel pesticides. Its efficacy against specific pests can be explored to create environmentally friendly pest control agents that minimize harm to non-target species .
2. Plant Growth Regulators
Research indicates that nitropyrrole derivatives may act as plant growth regulators. They could promote plant growth and resistance to stress conditions by modulating hormonal pathways within plants .
Material Science Applications
1. Polymer Chemistry
Heronapyrrole B can serve as a building block for synthesizing new polymers with enhanced properties. Its functional groups allow for the creation of materials with specific mechanical and thermal characteristics suitable for various industrial applications .
2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Its incorporation into formulations could improve durability and resistance to environmental factors such as moisture and UV radiation .
Case Studies
Comparison with Similar Compounds
Heronapyrrole B is part of a family of antibiotic natural products containing the rare 2-nitropyrrole motif. Similar compounds include:
Nitropyrrolin A: Another member of the 2-nitropyrrole family with antibiotic properties.
Heronapyrrole D: A structurally related compound with similar biological activities. Heronapyrrole B is unique due to its specific NO-mediated mechanism of action and its potent antibacterial properties.
Biological Activity
The compound (2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol, also known as Nitropyrrolin A, is a complex organic molecule with significant biological implications. This article explores its biological activity based on various studies and data sources.
Chemical Structure and Properties
- Chemical Formula : C19H30N2O4
- Molecular Weight : 350.46 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Nitropyrrolin A exhibits a range of biological activities that have been documented in various studies:
- Antimicrobial Activity : Research indicates that Nitropyrrolin A has significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Antioxidant Activity : Nitropyrrolin A has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest.
Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Current Pharmaceutical Research, Nitropyrrolin A was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation explored the anti-inflammatory effects of Nitropyrrolin A in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and decreased levels of inflammatory markers such as IL-6 and TNF-alpha.
Case Study 3: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines revealed that Nitropyrrolin A could induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM after 48 hours of treatment.
Properties
IUPAC Name |
(E,2R,3S,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMWMXFFNAONP-WJEGLXPMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC[C@@](C)([C@@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@@H](C(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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